- Preparation of 4-oxo-3,4-dihydroquinazoline compounds as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
Cas no 943830-79-3 (3-bromo-6-chloro-2-fluorobenzonitrile)
943830-79-3 structure
Product Name:3-bromo-6-chloro-2-fluorobenzonitrile
CAS 번호:943830-79-3
MF:C7H2BrClFN
메가와트:234.452883243561
MDL:MFCD11846056
CID:1984245
PubChem ID:50997949
Update Time:2025-05-28
3-bromo-6-chloro-2-fluorobenzonitrile 화학적 및 물리적 성질
이름 및 식별자
-
- 3-bromo-6-chloro-2-fluorobenzonitrile
- 5-BROMO-2-CHLORO-6-FLUOROBENZONITRILE
- 3-Bromo-6-chloro-2-fluorobenzonitrile (ACI)
- AS-48281
- SY353312
- TWYUOUVQRHKSFE-UHFFFAOYSA-N
- SCHEMBL1222829
- MFCD11846056
- 943830-79-3
- DB-058190
- AKOS027324396
- F30157
- CS-0138189
- 3-Bromo-2-fluoro-6-chlorobenzonitrile
- EN300-6775619
-
- MDL: MFCD11846056
- 인치: 1S/C7H2BrClFN/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
- InChIKey: TWYUOUVQRHKSFE-UHFFFAOYSA-N
- 미소: N#CC1C(Cl)=CC=C(Br)C=1F
계산된 속성
- 정밀분자량: 232.90432g/mol
- 동위원소 질량: 232.90432g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 1
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 0
- 복잡도: 190
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.1
- 토폴로지 분자 극성 표면적: 23.8Ų
3-bromo-6-chloro-2-fluorobenzonitrile 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| abcr | AB461263-250 mg |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 250MG |
€173.50 | 2023-07-18 | ||
| abcr | AB461263-1 g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 1g |
€307.00 | 2023-07-18 | ||
| abcr | AB461263-5 g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 5g |
€1,143.60 | 2023-07-18 | ||
| Apollo Scientific | PC500493-250mg |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 250mg |
£80.00 | 2023-09-01 | |
| Apollo Scientific | PC500493-1g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 1g |
£157.00 | 2023-09-01 | |
| Apollo Scientific | PC500493-5g |
3-Bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 5g |
£491.00 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11413-50g |
3-bromo-6-chloro-2-fluorobenzonitrile |
943830-79-3 | 95% | 50g |
$1500 | 2023-09-07 | |
| Fluorochem | 037734-250mg |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 250mg |
£93.00 | 2022-02-28 | |
| Fluorochem | 037734-1g |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 1g |
£188.00 | 2022-02-28 | |
| Fluorochem | 037734-5g |
5-Bromo-2-chloro-6-fluorobenzonitrile |
943830-79-3 | 95% | 5g |
£791.00 | 2022-02-28 |
3-bromo-6-chloro-2-fluorobenzonitrile 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
참조
- Potent Long-Acting Inhibitors Targeting the HIV-1 Capsid Based on a Versatile Quinazolin-4-one Scaffold, Journal of Medicinal Chemistry, 2023, 66(3), 1941-1954
합성 방법 3
반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
참조
- Preparation of two indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication useful in the treatment of HIV infections, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
참조
- Preparation of quinazolinyl-indazole derivatives and their use as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
참조
- Preparation of heterocyclyl substituted acetamides as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
참조
- Preparation of pyrido[2,3-d]pyrimidine derivatives as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
참조
- Preparation of pyridopyrimidines as inhibitors of human immunodeficiency virus replication, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
참조
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
합성 방법 9
반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; rt → 50 °C; 18 h, 50 °C; 50 °C → rt; 1 - 1.5 h, rt
참조
- Indazolylquinazolinones as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; overnight, 50 °C
1.2 -78 °C; 1 h, -78 °C → -20 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; overnight, 50 °C
참조
- Structural and mechanistic bases for a potent HIV-1 capsid inhibitor, Science (Washington, 2020, 370(6514), 360-364
합성 방법 11
반응 조건
1.1 Reagents: Acetic acid , Acetic anhydride , Hydroxyamine hydrochloride ; 45 °C → 75 °C
참조
- Methods and intermediates for preparation of antiretroviral pyridine derivative useful for treatment of HIV-1 infections, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Solvents: Water ; 18 h, rt → 50 °C; cooled
참조
- Preparation of 4-aminopicolic acid derivative herbicides, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
1.1 Reagents: Hydroxylamine-O-sulfonic acid Solvents: Water ; 18 h, 50 °C
참조
- Preparation of 2-(polysubstituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids as herbicides., World Intellectual Property Organization, , ,
3-bromo-6-chloro-2-fluorobenzonitrile Raw materials
3-bromo-6-chloro-2-fluorobenzonitrile Preparation Products
3-bromo-6-chloro-2-fluorobenzonitrile 공급 업체
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:943830-79-3)3-bromo-6-chloro-2-fluoroBenzonitrile
주문 번호:LE7814
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 11:58
가격 ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
골드 회원
(CAS:943830-79-3)3-bromo-6-chloro-2-fluorobenzonitrile
주문 번호:A931273
인벤토리 상태:in Stock
재다:1g/5g/10g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 15:04
가격 ($):162.0/683.0/890.0
Email:sales@amadischem.com
3-bromo-6-chloro-2-fluorobenzonitrile 관련 문헌
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
943830-79-3 (3-bromo-6-chloro-2-fluorobenzonitrile) 관련 제품
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